Pyridostatin hydrochloride

Description

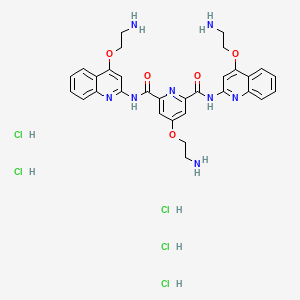

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIZPFGTXSQRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37Cl5N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Pyridostatin Hydrochloride: A Technical Guide to its Action as a G-Quadruplex Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin hydrochloride has emerged as a pivotal small molecule in the study of G-quadruplexes, non-canonical four-stranded DNA and RNA structures that play critical roles in cellular processes. This technical guide delineates the core mechanism of action of Pyridostatin, focusing on its high-affinity binding to and stabilization of G-quadruplex structures. This interaction incites a cascade of cellular events, including the induction of DNA damage, disruption of telomere homeostasis, and modulation of gene expression, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways. This document provides a comprehensive overview of the downstream signaling pathways, quantitative biophysical and cellular data, and detailed experimental protocols relevant to the study of Pyridostatin.

Introduction

G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key genomic regions, including telomeres and the promoter regions of oncogenes, making them attractive therapeutic targets.[1][2] this compound is a selective small molecule designed to bind and stabilize these G-quadruplex structures.[3] Its mechanism of action is centered on the principle that locking G4s in a stable conformation disrupts their dynamic nature, which is essential for normal DNA replication, transcription, and telomere maintenance.[1] This guide provides an in-depth exploration of how Pyridostatin exerts its biological effects.

The Core Mechanism: G-Quadruplex Stabilization

The primary mechanism of action of Pyridostatin is its ability to selectively bind to and stabilize G-quadruplex structures.[3][4] This interaction is characterized by a high binding affinity, with a dissociation constant (Kd) reported to be in the nanomolar range.[5] The structural basis for this specific recognition involves the planar aromatic rings of Pyridostatin stacking on the external G-quartets of the G4 structure, while its side chains interact with the grooves and loops of the quadruplex. This binding event significantly increases the thermal stability of the G-quadruplex, effectively locking it in a conformation that cellular machinery cannot easily unwind.

Signaling Pathway of Pyridostatin Action

The stabilization of G-quadruplexes by Pyridostatin initiates a series of downstream cellular events. The following diagram illustrates the key signaling pathways affected by Pyridostatin.

Caption: Pyridostatin's mechanism of action.

Cellular Consequences of G-Quadruplex Stabilization

Induction of DNA Damage and Cell Cycle Arrest

By stabilizing G-quadruplex structures, Pyridostatin creates physical impediments to the progression of DNA and RNA polymerases along the DNA template.[1][4] This leads to replication fork stalling and transcription-dependent DNA damage, primarily in the form of DNA double-strand breaks (DSBs).[1][6] The formation of DSBs triggers the DNA Damage Response (DDR), characterized by the activation of kinases such as ATM and ATR, and the phosphorylation of H2AX (γH2AX).[7] Consequently, the cell cycle is arrested, predominantly at the G2/M phase, to allow for DNA repair.[6][7] If the damage is too extensive, the cell undergoes apoptosis or senescence.[8][9]

Telomere Dysfunction

Telomeric DNA is rich in G-quadruplex forming sequences. Pyridostatin's stabilization of these structures disrupts the normal binding of shelterin proteins, which are essential for protecting chromosome ends. This interference leads to telomere uncapping, G-overhang degradation, and overall telomere dysfunction.[8][10] The resulting telomere shortening and damage contribute to cellular senescence and long-term growth inhibition in cancer cells.[8][9]

Transcriptional Repression of Key Genes

Pyridostatin has been shown to downregulate the expression of specific genes by stabilizing G-quadruplexes within their promoter regions or gene bodies.[1][6] Notable examples include the proto-oncogene SRC and the DNA repair gene BRCA1.[1][3] The stabilization of G4s in these regions is thought to physically block the transcriptional machinery, leading to reduced mRNA and protein levels.[1][6] The downregulation of a critical DNA repair protein like BRCA1 can further sensitize cells to DNA damage.[1][2]

Synthetic Lethality in BRCA1/2-Deficient Tumors

A significant aspect of Pyridostatin's mechanism is its selective toxicity towards cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with mutations in BRCA1 or BRCA2.[11][12] In these cells, the DNA double-strand breaks induced by Pyridostatin cannot be efficiently repaired, leading to a state of synthetic lethality.[11][13] While not a direct PARP trapper in the classical sense, Pyridostatin-induced DNA lesions in BRCA-deficient cells are repaired by alternative pathways like canonical non-homologous end joining (C-NHEJ).[2][10] This creates a vulnerability that can be exploited by combining Pyridostatin with inhibitors of these alternative repair pathways, such as DNA-PKcs inhibitors, leading to synergistic anti-tumor activity.[2][11]

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Biophysical and Cellular Activity of this compound

| Parameter | Value | G-Quadruplex Target | Method | Reference |

| Binding Affinity (Kd) | 490 nM | Telomeric DNA G-quadruplex | Not Specified | [5][14] |

| IC50 (HT1080 Fibrosarcoma) | ~1 µM | Cellular G-quadruplexes | Cell Proliferation Assay | [8] |

| IC50 (HeLa Cervical Cancer) | ~0.5 - 1 µM | Cellular G-quadruplexes | Cell Proliferation Assay | [8] |

| IC50 (U2OS Osteosarcoma) | ~0.5 - 1 µM | Cellular G-quadruplexes | Cell Proliferation Assay | [8] |

| IC50 (WI-38 Normal Fibroblasts) | >10 µM | Cellular G-quadruplexes | Cell Proliferation Assay | [8] |

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of Pyridostatin.

FRET-Based G-Quadruplex Melting Assay

This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its ends. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in fluorescence resonance energy transfer (FRET) and quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, the distance between the fluorophores increases, and fluorescence is restored. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm.

Protocol Outline:

-

Oligonucleotide Preparation: A dual-labeled G-quadruplex-forming oligonucleotide is synthesized and purified.

-

Reaction Mixture: The oligonucleotide is diluted in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to a final concentration of ~0.2 µM.

-

Ligand Addition: this compound is added to the reaction mixture at various concentrations.

-

Thermal Denaturation: The fluorescence of the sample is monitored in a real-time PCR machine as the temperature is gradually increased from room temperature to 95°C.

-

Data Analysis: The melting temperature (Tm) is determined by plotting the first derivative of the fluorescence intensity against temperature. The change in Tm (ΔTm) in the presence of the ligand is calculated.

Caption: FRET-based G-quadruplex melting assay workflow.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for G-Quadruplexes

This technique is used to identify the genomic locations of G-quadruplex structures that are stabilized by Pyridostatin.

Principle: Cells are treated with Pyridostatin to stabilize G-quadruplexes. The chromatin is then cross-linked, sheared, and immunoprecipitated using an antibody that specifically recognizes G-quadruplex structures (e.g., BG4). The immunoprecipitated DNA is then sequenced to identify the genomic regions enriched with G-quadruplexes.

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound or a vehicle control.

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with a G-quadruplex-specific antibody (e.g., BG4) to pull down G-quadruplex-containing DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome, and peaks are called to identify regions enriched for G-quadruplexes.

Caption: ChIP-Seq workflow for G-quadruplex mapping.

Telomeric Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure the activity of telomerase, the enzyme responsible for maintaining telomere length.

Principle: The TRAP assay is a two-step PCR-based assay. In the first step, telomerase in a cell extract adds telomeric repeats (TTAGGG) to a substrate oligonucleotide. In the second step, the extended products are amplified by PCR. The presence of a ladder of PCR products indicates telomerase activity. Pyridostatin, by stabilizing telomeric G-quadruplexes, can inhibit telomerase activity by preventing its access to the telomere ends.

Protocol Outline:

-

Cell Lysate Preparation: Cells are lysed to extract proteins, including telomerase.

-

Telomerase Extension: The cell lysate is incubated with a non-telomeric substrate oligonucleotide (TS primer) and dNTPs, allowing telomerase to add telomeric repeats.

-

PCR Amplification: The extension products are amplified by PCR using the TS primer and a reverse primer. An internal control is often included to check for PCR inhibition.

-

Product Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A characteristic ladder of bands indicates telomerase activity.

-

Quantification: The intensity of the ladder can be quantified to measure the level of telomerase activity.

Caption: TRAP assay workflow for telomerase activity.

Conclusion

This compound's mechanism of action is a compelling example of how targeting non-canonical DNA structures can lead to potent and selective anti-cancer effects. Its ability to stabilize G-quadruplexes triggers a multifaceted cellular response, including DNA damage, telomere dysfunction, and transcriptional reprogramming. This in-depth understanding of its molecular interactions and downstream consequences is crucial for the rational design of novel G-quadruplex-targeted therapies and for advancing our knowledge of G-quadruplex biology in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of G-quadruplexes and the therapeutic potential of molecules like Pyridostatin.

References

- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. telomer.com.tr [telomer.com.tr]

- 8. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. Trapping Poly(ADP-Ribose) Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Rational Design of Pyridostatin: A Technical Guide to a G-Quadruplex-Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridostatin (PDS) has emerged as a pivotal chemical tool for studying the biology of G-quadruplexes (G4s), non-canonical DNA and RNA structures implicated in a range of cellular processes and diseases, notably cancer. This technical guide provides an in-depth overview of the discovery, rational design, and mechanism of action of Pyridostatin and its analogues. We present a compilation of quantitative biophysical and cellular data, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts in the field of G4-targeted therapies.

Introduction: The Emergence of G-Quadruplexes as Therapeutic Targets

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are formed by the stacking of G-quartets, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds. The human genome is replete with sequences that have the potential to form G4s, particularly in telomeric regions and the promoter regions of oncogenes such as SRC, c-kit, and BCL2.[1][2] The formation of G4 structures can act as a regulatory switch for key cellular processes, including DNA replication, transcription, and translation. Consequently, small molecules that can selectively bind to and stabilize G4s have garnered significant interest as potential therapeutic agents, particularly in oncology.

Pyridostatin (PDS), also known as RR82, is a synthetic small molecule designed to selectively recognize and stabilize G-quadruplex structures.[3] Its discovery and development have provided a powerful chemical probe to investigate the cellular functions of G4s and have paved the way for the rational design of novel G4-targeting anticancer drugs.

The Discovery and Rational Design of Pyridostatin

The design of Pyridostatin was based on a rational approach aimed at creating a molecule with a high affinity and selectivity for G-quadruplex DNA. The core scaffold of Pyridostatin is a N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide.[4] This structure incorporates key features that contribute to its G4-binding properties:

-

Aromatic Core: The planar aromatic surface of the molecule allows for π-π stacking interactions with the G-quartets of the G4 structure.

-

Side Chains: The side chains of Pyridostatin are designed to interact with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity.

The initial design has been systematically modified to explore structure-activity relationships, leading to the synthesis of a library of Pyridostatin analogues.[4][5] These modifications have focused on altering the side chains to improve properties such as water solubility, cellular uptake, and target specificity.

Synthesis of Pyridostatin and its Analogues

The general synthetic route to Pyridostatin and its analogues involves the coupling of a pyridine-based dicarbonyl dichloride with two equivalents of an appropriate aminoquinoline derivative.[4][5] A common starting material is chelidamic acid, which is converted to the corresponding acyl chloride before the amide coupling reaction.[3] This modular synthesis allows for the facile introduction of diverse side chains onto the quinoline moieties. For example, variations have included the incorporation of cationic, neutral, and glycosidic side chains to modulate the physicochemical and biological properties of the resulting compounds.[4]

Mechanism of Action of Pyridostatin

Pyridostatin exerts its biological effects primarily through the high-affinity binding and stabilization of G-quadruplex structures. The dissociation constant (Kd) for the interaction of Pyridostatin with telomeric G-quadruplex DNA has been determined to be approximately 490 nM.[6][7] This stabilization of G4s interferes with critical cellular processes, leading to a cascade of events that ultimately result in cell growth arrest and, in some cases, cell death.

Interference with DNA Replication and Transcription

By locking G4s in their folded conformation, Pyridostatin creates roadblocks for DNA and RNA polymerases.[1] This stalling of polymerases during replication and transcription leads to the generation of DNA double-strand breaks (DSBs).[8] The formation of these DSBs is a key event in the mechanism of action of Pyridostatin and triggers a DNA damage response (DDR).

Induction of a DNA Damage Response

The DSBs induced by Pyridostatin activate the DNA damage response pathway. This is evidenced by the phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker of DSBs.[3] The activation of the DDR leads to cell cycle arrest, providing time for the cell to repair the DNA damage.[6] If the damage is too extensive, it can lead to the induction of apoptosis or cellular senescence.

The following diagram illustrates the proposed mechanism of action of Pyridostatin, leading to cell cycle arrest.

Caption: Mechanism of Pyridostatin-induced cell cycle arrest.

Quantitative Data on Pyridostatin and its Analogues

The following tables summarize key quantitative data for Pyridostatin and a selection of its analogues, providing a basis for comparison of their G4-stabilizing and cytotoxic activities.

Table 1: G-Quadruplex Stabilization by Pyridostatin and Analogues (FRET-Melting Assay)

| Compound | Target G4 | ΔTm (°C) at 1 µM | Reference |

| Pyridostatin (1) | H-Telo | >25 | [4] |

| Analogue 9 | H-Telo | >25 | [4] |

| Analogue 10 | H-Telo | >25 | [4] |

| Analogue 15 | H-Telo | >25 | [4] |

| Analogue 17 | H-Telo | >25 | [4] |

| Analogue 19 | H-Telo | 24.5 | [4] |

| Analogue 22 | H-Telo | 23.5 | [4] |

| Analogue 24 | H-Telo | 22.1 | [4] |

| Analogue 27 | H-Telo | 21.8 | [4] |

H-Telo: Human telomeric G-quadruplex-forming sequence.

Table 2: In Vitro Cytotoxicity of Pyridostatin and Analogues

| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |

| Pyridostatin (1) | HeLa | 1.5 | 72h | [4] |

| Pyridostatin (1) | HT1080 | 0.9 | 72h | [4] |

| Pyridostatin (1) | U2OS | 1.8 | 72h | [4] |

| Pyridostatin (1) | WI-38 | 2.5 | 72h | [4] |

| Analogue 9 | HeLa | 0.5 | 72h | [4] |

| Analogue 9 | HT1080 | 0.2 | 72h | [4] |

| Analogue 9 | U2OS | 0.4 | 72h | [4] |

| Analogue 9 | WI-38 | 0.5 | 72h | [4] |

| Analogue 17 | HeLa | 0.8 | 72h | [4] |

| Analogue 24 | HeLa | 0.7 | 72h | [4] |

| Analogue 27 | HeLa | 0.9 | 72h | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of Pyridostatin.

G-Quadruplex Fluorescent Intercalator Displacement (FRET)-Melting Assay

This assay is used to determine the ability of a compound to stabilize a G-quadruplex structure. It relies on a DNA oligonucleotide labeled with a fluorescent donor and a quencher. When the G4 is folded, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the structure unfolds, separating the donor and quencher, and leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm).

Protocol:

-

Oligonucleotide Preparation: A G4-forming oligonucleotide dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) is diluted to a final concentration of 0.2 µM in a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 10 mM KCl, 90 mM LiCl, pH 7.2).

-

Annealing: The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding of the G4 structure.

-

Compound Incubation: The test compound (e.g., Pyridostatin) is added to the annealed oligonucleotide solution at the desired concentration (e.g., 1 µM). A control sample without the compound is also prepared.

-

FRET-Melting: The fluorescence of the samples is monitored in a real-time PCR machine as the temperature is gradually increased from 25°C to 95°C.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the compound.

The following diagram illustrates the workflow for the FRET-melting assay.

References

- 1. researchgate.net [researchgate.net]

- 2. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]

- 4. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A DNA polymerase stop assay for G-quadruplex-interactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

The Stabilizing Effect of Pyridostatin Hydrochloride on G-Quadruplex Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial cellular processes, including DNA replication, transcription, and telomere maintenance. The stabilization of G-quadruplexes has emerged as a promising therapeutic strategy, particularly in oncology, for targeting cancer cells' vulnerabilities. Pyridostatin hydrochloride (PDS), a synthetic small molecule, is a potent and selective G-quadruplex stabilizing agent. This technical guide provides a comprehensive overview of the role of this compound in G-quadruplex stabilization, detailing its mechanism of action, cellular effects, and the experimental methodologies used to characterize its activity.

Mechanism of Action of this compound

This compound is a selective G-quadruplex DNA-binding small molecule designed to form a stable complex with and stabilize the G-quadruplex structure.[1][2] The interaction is primarily non-covalent, involving π-π stacking of the aromatic rings of pyridostatin with the G-quartets of the G-quadruplex. This binding enhances the thermal stability of the G-quadruplex, making it more resistant to unwinding by helicases and polymerases. This stabilization of G-quadruplexes in key genomic regions, such as telomeres and oncogene promoters, interferes with normal cellular processes, leading to anti-proliferative effects. Pyridostatin has a binding affinity (Kd) of approximately 490 nM for G-quadruplexes and can target both DNA and RNA G4s within cells.[2][3]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the efficacy and binding characteristics of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| HeLa | Human Cervical Adenocarcinoma | 0.4 ± 0.1 | 72 |

| HT1080 | Human Fibrosarcoma | 0.3 ± 0.1 | 72 |

| U2OS | Human Osteosarcoma | 0.5 ± 0.1 | 72 |

| WI-38 | Normal Human Lung Fibroblasts | 5.5 ± 0.8 | 72 |

Data sourced from Müller et al., 2012.

Table 2: G-Quadruplex Stabilization and Binding Affinity

| Parameter | Value | Method |

| Binding Affinity (Kd) | 490 nM | Single-molecule optical tweezers |

| G-Quadruplex Stabilization (ΔTm) | Up to 35 K at 1 µM | FRET-melting assay |

Data sourced from MedChemExpress and Müller et al., 2012.

Cellular Effects and Signaling Pathways

Stabilization of G-quadruplexes by this compound triggers a cascade of cellular events, primarily impacting DNA replication, transcription, and genomic stability.

DNA Damage Response and Cell Cycle Arrest

Pyridostatin treatment induces DNA double-strand breaks (DSBs), leading to the activation of the DNA damage response (DDR) pathway. This is evidenced by the phosphorylation of key DDR proteins such as ATM, DNA-PKcs, and Chk1. The accumulation of DNA damage ultimately leads to cell cycle arrest, predominantly in the G2 phase.[4]

Downregulation of BRCA1 Transcription

Pyridostatin has been shown to downregulate the expression of the BRCA1 protein, a key factor in DNA repair.[1] This occurs through the stabilization of G-quadruplex structures within the BRCA1 gene promoter, which stalls RNA polymerase during transcription.[1][5] This mechanism contributes to the increased DNA damage observed in cells treated with pyridostatin.

Downregulation of SRC Proto-oncogene

Pyridostatin targets the proto-oncogene SRC by stabilizing G-quadruplex structures within its sequence. This leads to reduced SRC protein levels and subsequently inhibits SRC-dependent cellular motility.

Activation of the cGAS-STING Pathway

In the context of BRCA1/2-deficient tumors, pyridostatin-induced DNA damage can lead to the accumulation of cytosolic DNA fragments. These fragments are sensed by the cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) pathway. This innate immune signaling cascade can contribute to the anti-tumor effects of pyridostatin.[6]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction of pyridostatin with G-quadruplexes are provided below.

FRET-Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

Reaction Mixture: The labeled oligonucleotide (typically 0.2 µM) is prepared in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

Ligand Addition: this compound is added to the reaction mixture at the desired concentration (e.g., 1 µM). A control reaction without the ligand is also prepared.

-

Thermal Denaturation: The samples are placed in a real-time PCR instrument. The temperature is gradually increased from 25°C to 95°C.

-

Data Acquisition: The fluorescence of the donor dye is monitored as a function of temperature. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined from the melting curve. The change in melting temperature (ΔTm) in the presence of pyridostatin indicates the extent of stabilization.

G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay

This assay measures the ability of a ligand to displace a fluorescent probe bound to a G-quadruplex.

Protocol:

-

Probe-G4 Complex Formation: A fluorescent probe that specifically binds to G-quadruplexes (e.g., Thiazole Orange) is incubated with the G-quadruplex-forming oligonucleotide in a suitable buffer to form a fluorescent complex.

-

Ligand Titration: Aliquots of a this compound solution of known concentration are titrated into the probe-G4 complex solution.

-

Fluorescence Measurement: The fluorescence of the probe is measured after each addition of pyridostatin.

-

Data Analysis: The decrease in fluorescence upon addition of pyridostatin indicates the displacement of the probe. The data is used to calculate the concentration of pyridostatin required to displace 50% of the probe (DC50), which is related to its binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide is placed in the sample cell of the calorimeter, and a solution of this compound is placed in the injection syringe. Both solutions are prepared in the same buffer and degassed.

-

Titration: Small aliquots of the pyridostatin solution are injected into the G-quadruplex solution at regular intervals.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to G-quadruplex. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

In-cell NMR Spectroscopy

This technique allows for the direct observation of G-quadruplex structures and their interactions with ligands within a cellular environment.

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., human cells or Xenopus laevis oocytes) is cultured. For DNA G-quadruplexes, isotopically labeled (e.g., 15N) oligonucleotides are introduced into the cells via microinjection or other transfection methods.[7]

-

Ligand Treatment: The cells are incubated with this compound at the desired concentration.

-

NMR Sample Preparation: The cells are carefully washed and transferred to an NMR tube.

-

NMR Data Acquisition: 1D or 2D NMR spectra (e.g., 1H-15N HSQC) are acquired.

-

Data Analysis: The chemical shift perturbations of the imino protons of the G-quartets upon addition of pyridostatin provide direct evidence of binding and can give insights into the binding mode and the structure of the G-quadruplex-ligand complex within the cell.

Conclusion

This compound is a powerful tool for studying the biological roles of G-quadruplexes and a promising lead compound for the development of novel anti-cancer therapies. Its ability to selectively stabilize G-quadruplex structures leads to a range of cellular effects, including DNA damage, cell cycle arrest, and the modulation of oncogene expression. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between pyridostatin and G-quadruplexes, paving the way for the rational design of next-generation G-quadruplex-targeted drugs.

References

- 1. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]

- 7. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]

Pyridostatin Hydrochloride: A Technical Guide to its Chemical and Physical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of Pyridostatin hydrochloride (PDS·HCl), a potent G-quadruplex stabilizing agent. This document is intended for researchers, scientists, and drug development professionals working in oncology, molecular biology, and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a synthetic small molecule designed to selectively bind to and stabilize G-quadruplex structures in DNA and RNA. Its ability to induce DNA damage and cell cycle arrest in cancer cells has made it a valuable tool in cancer research. The following table summarizes its key chemical and physical properties.

| Property | Value |

| IUPAC Name | 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |

| Synonyms | RR82 hydrochloride, Pyridostatin pentahydrochloride |

| Molecular Formula | C₃₁H₃₇Cl₅N₈O₅[1] |

| Molecular Weight | 778.94 g/mol [1][2] |

| Appearance | White to off-white or pale yellow crystalline powder[3][4] |

| Solubility | Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 50 mg/mL with sonication)[1][5]. |

| Melting Point | Not explicitly reported in the reviewed literature. |

| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to one year.[5] |

| UV-Vis Absorption | The free base, Pyridostatin (PDS), exhibits a strong absorbance peak at approximately 227 nm.[4] Specific spectral data for the hydrochloride salt is not detailed in the reviewed literature. |

| NMR Spectroscopy | Detailed ¹H and ¹³C NMR spectra for this compound are not readily available in the public domain. Characterization is typically confirmed by manufacturers. |

Mechanism of Action: G-Quadruplex Stabilization and Cellular Consequences

Pyridostatin exerts its biological effects primarily through the stabilization of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich regions of nucleic acids. These structures are prevalent in telomeres and oncogene promoter regions, making them attractive targets for anticancer therapies.

The stabilization of G-quadruplexes by Pyridostatin interferes with essential cellular processes, including DNA replication and transcription.[6] This interference leads to replication fork stalling and the formation of DNA double-strand breaks (DSBs), triggering a robust DNA Damage Response (DDR).[6][7] The cellular response to Pyridostatin-induced DNA damage involves the activation of several key signaling pathways, ultimately leading to cell cycle arrest, senescence, and in some cases, apoptosis.[8]

Key Signaling Pathways Modulated by this compound

DNA Damage Response (DDR) Pathway

Pyridostatin-induced DNA double-strand breaks activate the DDR pathway, a complex signaling network that coordinates cell cycle control and DNA repair.

cGAS-STING Pathway Activation

The accumulation of cytosolic DNA fragments resulting from Pyridostatin-induced DNA damage can activate the cGAS-STING pathway, a critical component of the innate immune response.

p53 Signaling Pathway

The DNA damage induced by Pyridostatin can lead to the activation of the p53 tumor suppressor protein, a master regulator of cell fate.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Pyridostatin (hydrochloride) - MedChem Express [bioscience.co.uk]

- 3. Buy this compound (EVT-2917796) [evitachem.com]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. Pyridostatin Trihydrochloride | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ≥98% (HPLC), powder, G-quadruplex DNA stabilizing agent | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Pyridostatin: A Selective G-quadruplex Ligand for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridostatin (PDS) has emerged as a pivotal small molecule in the study of G-quadruplexes (G4s), which are non-canonical secondary structures of nucleic acids found in guanine-rich sequences. Its high affinity and selectivity for G4s over duplex DNA have established it as a critical tool for investigating the biological roles of these structures and as a promising scaffold for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of Pyridostatin, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the cellular pathways it influences.

Core Concepts: Pyridostatin and G-quadruplexes

Pyridostatin, with the chemical name 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide, is a synthetic small molecule designed to bind and stabilize G-quadruplex structures.[1] G4s are formed from guanine-rich nucleic acid sequences and are implicated in a variety of cellular processes, including telomere maintenance, DNA replication, and the regulation of gene expression.[2][3] Their prevalence in the promoter regions of proto-oncogenes such as c-MYC, K-ras, and SRC, as well as in telomeric regions, makes them attractive targets for anticancer drug design.[2][4][5]

The therapeutic potential of Pyridostatin stems from its ability to induce DNA damage and cell cycle arrest in cancer cells by stabilizing G4 structures.[6][7][8] This stabilization impedes the progression of DNA and RNA polymerases, leading to replication- and transcription-dependent DNA damage.[2][9]

Mechanism of Action

The interaction of Pyridostatin with G-quadruplexes is characterized by a multi-faceted binding mode that contributes to its high affinity and stabilizing effect. The planar, aromatic core of the Pyridostatin molecule stacks onto the terminal G-tetrads of the G4 structure.[10] This π-π stacking interaction is a primary contributor to the stabilization of the G4 fold.[11][12]

Furthermore, the molecule's flexible amide linkers allow the rigid aromatic portions to adapt to different G4 topologies.[10] The aliphatic amine side chains of Pyridostatin interact with the phosphate backbone of the G4 structure through hydrogen bonding and electrostatic interactions, further enhancing its binding affinity.[11][12][13] A key feature of Pyridostatin's interaction is the hydrogen bonding between the N-H of its amide bonds and two O6 atoms of the G-tetrad guanines, a characteristic that distinguishes it from many other G4 ligands.[11][12][13]

Quantitative Data on Pyridostatin's Interaction with G-quadruplexes

The following tables summarize key quantitative data describing the binding affinity, stabilization, and cellular activity of Pyridostatin.

| Parameter | Value | G-quadruplex Target | Method | Reference |

| Dissociation Constant (Kd) | 490 nM | Telomeric DNA G-quadruplex | Not Specified | [6][10][14] |

| ΔTm | > 20°C | G4 structures | FRET Melting Assay | [10] |

| IC50 | 5.38 µM | MRC5 cells (72 hrs) | MTT Assay | [6] |

| IC50 | 5.4 µM | MRC5 cells | Not Specified | [6] |

Table 1: Binding Affinity and Stabilization Data for Pyridostatin. This table presents the dissociation constant (Kd) and the change in melting temperature (ΔTm) of G-quadruplex DNA upon binding of Pyridostatin.

| Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |

| MRC5 | 5.38 | 72h | MTT | [6] |

| HT1080 | Not specified | Short-term & Long-term | Growth Inhibition | [4] |

| HeLa | Not specified | Not specified | Not specified | [2] |

| Human Breast Cancer Cells | Not specified | Not specified | Not specified | [6] |

| SV40-transformed MRC5 | Not specified | Not specified | Proliferation Assay | [7][8] |

Table 2: Cellular Activity of Pyridostatin. This table summarizes the half-maximal inhibitory concentration (IC50) of Pyridostatin in various cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Pyridostatin with G-quadruplexes.

Förster Resonance Energy Transfer (FRET) Melting Assay

The FRET melting assay is a high-throughput method used to evaluate the ability of a ligand to stabilize G-quadruplex structures.[15][16]

Principle: A DNA oligonucleotide with a G4-forming sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its termini. In the folded G4 conformation, the donor and acceptor are in close proximity, leading to FRET and quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. A ligand that stabilizes the G4 structure will increase the Tm.

Protocol:

-

Oligonucleotide Preparation: Synthesize a G4-forming oligonucleotide dually labeled with a FRET pair (e.g., FAM and TAMRA).

-

Sample Preparation: Prepare samples containing the labeled oligonucleotide (typically 0.2 µM) in a relevant buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 100 mM KCl or NaCl). Add Pyridostatin at the desired concentration (e.g., 1 µM).

-

FRET Melting Analysis: Use a real-time PCR instrument to monitor the fluorescence of the donor dye while gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/min).

-

Data Analysis: Plot the normalized fluorescence against temperature. The Tm is determined from the midpoint of the melting curve. The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of Pyridostatin.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to characterize the topology of G-quadruplexes and to observe conformational changes upon ligand binding.[17][18][19]

Principle: Chiral molecules, such as folded G-quadruplexes, exhibit differential absorption of left and right circularly polarized light. Different G4 topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.[17] Ligand binding can induce changes in the CD spectrum, indicating an interaction and potentially a change in the G4 conformation.

Protocol:

-

Sample Preparation: Prepare a solution of the G4-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, with 100 mM KCl). Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

-

CD Measurement: Record the CD spectrum of the folded G4 in the absence of the ligand from 220 nm to 320 nm in a quartz cuvette with a 1 cm path length.

-

Ligand Titration: Add increasing concentrations of Pyridostatin to the G4 solution and record the CD spectrum after each addition.

-

Data Analysis: Analyze the changes in the CD signal at specific wavelengths to monitor the binding interaction. A parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel G4 shows a positive peak around 295 nm and a negative peak around 260 nm.[17]

Cellular Assays for DNA Damage and Cell Cycle Arrest

Principle: Pyridostatin's stabilization of G4 structures can lead to DNA damage and the activation of the DNA damage response (DDR), resulting in cell cycle arrest. These effects can be monitored using immunofluorescence for DNA damage markers and flow cytometry for cell cycle analysis.[7]

Protocol for γH2AX Foci Formation (Immunofluorescence):

-

Cell Culture and Treatment: Plate cells (e.g., MRC5-SV40) on coverslips and treat with Pyridostatin (e.g., 1-10 µM) for a specified time (e.g., 24-48 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against γH2AX (phosphorylated H2AX on Ser-139). Following washes, incubate with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in foci indicates DNA double-strand breaks.[7]

Protocol for Cell Cycle Analysis (Flow Cytometry):

-

Cell Culture and Treatment: Treat cells with Pyridostatin at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Pyridostatin treatment often leads to an accumulation of cells in the G2 phase.[7]

Signaling Pathways and Cellular Effects

Pyridostatin's interaction with G-quadruplexes triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR).

DNA Damage Response (DDR)

Stabilization of G4 structures by Pyridostatin creates physical impediments to DNA replication and transcription machinery.[2][9] This leads to replication fork stalling and the formation of DNA double-strand breaks (DSBs).[2][3] The cell recognizes these DSBs and activates the DDR pathway. Key events in this pathway include the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA damage.[7] This is followed by the recruitment of various DNA repair proteins to the site of damage.

Caption: Pyridostatin-induced DNA Damage Response Pathway.

Telomere Dysfunction

Telomeres, the protective caps at the ends of chromosomes, contain G-rich sequences that can form G-quadruplexes. Pyridostatin stabilizes these telomeric G4s, which can interfere with the binding of telomere-associated proteins like POT1.[4][10] This disruption of the protective shelterin complex leads to telomere uncapping, degradation of the G-overhang, and ultimately, telomere shortening.[4][10] This process can induce cellular senescence or apoptosis, contributing to the anticancer effects of Pyridostatin.[4][20][21]

Caption: Mechanism of Pyridostatin-induced Telomere Dysfunction.

Gene Expression Modulation

By stabilizing G4 structures in the promoter regions of genes, Pyridostatin can modulate their expression. For example, Pyridostatin has been shown to downregulate the expression of the proto-oncogene SRC.[6] It also downregulates the transcription of the Brca1 gene, which is involved in DNA repair, by stabilizing a G4 in its promoter region.[3][9] Furthermore, studies have shown that Pyridostatin can affect the p53 signaling pathway.[22]

Caption: Workflow for Analyzing Gene Expression Changes Induced by Pyridostatin.

Conclusion and Future Directions

Pyridostatin is an invaluable tool for probing the biology of G-quadruplexes and holds significant promise as a lead compound for the development of targeted anticancer therapies. Its ability to selectively stabilize G4 structures, leading to DNA damage, telomere dysfunction, and modulation of gene expression, provides a multi-pronged approach to inhibiting cancer cell growth. Future research will likely focus on the development of Pyridostatin analogs with improved selectivity for specific G4 structures, which could lead to more targeted and effective cancer treatments with fewer off-target effects. The continued use of Pyridostatin in chemical biology and drug discovery will undoubtedly deepen our understanding of the complex roles of G-quadruplexes in health and disease.

References

- 1. Pyridostatin | C31H32N8O5 | CID 25227847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]

- 4. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridostatin | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells [pubmed.ncbi.nlm.nih.gov]

- 21. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Pirh2-dependent DNA damage in neurons induced by the G-quadruplex ligand pyridostatin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyridostatin in Telomere Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomeres, the protective nucleoprotein caps at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their progressive shortening during cell division is a hallmark of cellular aging and a key tumor suppressor mechanism. Pyridostatin (PDS), a synthetic small molecule, has emerged as a potent agent that induces telomere dysfunction by selectively stabilizing G-quadruplex (G4) structures within the telomeric DNA. This technical guide provides an in-depth overview of the molecular mechanisms underlying Pyridostatin-induced telomere dysfunction, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, drug development, and molecular biology who are interested in the therapeutic potential of G-quadruplex ligands.

Introduction to Telomeres and G-Quadruplexes

Telomeres consist of repetitive G-rich DNA sequences (TTAGGG in humans) that, along with the shelterin protein complex, protect chromosome ends from being recognized as DNA double-strand breaks.[1] The G-rich nature of telomeric DNA allows it to fold into non-canonical secondary structures known as G-quadruplexes (G4s). These structures are formed by the stacking of G-quartets, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds.[2] The formation and stabilization of G4 structures at telomeres can interfere with telomere maintenance and function, making them an attractive target for anticancer therapies.[2][3]

Pyridostatin: A G-Quadruplex Stabilizer

Pyridostatin is a small molecule designed to selectively bind to and stabilize G-quadruplex structures.[2] Its planar aromatic core allows it to stack on the G-tetrads, while its side chains interact with the grooves and loops of the G4 structure, leading to high affinity and stabilization. This stabilization of telomeric G-quadruplexes by Pyridostatin is the primary mechanism through which it induces telomere dysfunction.

Mechanism of Pyridostatin-Induced Telomere Dysfunction

Pyridostatin's primary mode of action at telomeres involves the stabilization of G-quadruplex structures, which leads to a cascade of events culminating in telomere dysfunction and cellular senescence.

Competition with Shelterin Proteins

The shelterin complex, particularly the protein POT1 (Protection of Telomeres 1), binds to the single-stranded G-rich overhang of telomeres to protect them.[1] Pyridostatin, by stabilizing the G4 conformation, effectively competes with POT1 for binding to the telomeric DNA.[2] This displacement of POT1 "uncaps" the telomere, exposing it to the DNA damage response (DDR) machinery.[2]

Induction of DNA Damage Response (DDR) at Telomeres

The uncapped telomeres are recognized as sites of DNA damage, leading to the activation of the DDR pathway. A key marker of this response is the phosphorylation of the histone variant H2AX to form γH2AX.[4] The accumulation of γH2AX foci at telomeres is a hallmark of Pyridostatin-induced telomere dysfunction.

Telomere Shortening and Degradation

The persistent stabilization of G4 structures by Pyridostatin can impede the progression of the replication fork during DNA synthesis, leading to telomere shortening and degradation of the G-overhang.[2] This process contributes to the overall erosion of telomeric DNA.

Cellular Senescence

The culmination of Pyridostatin-induced telomere dysfunction, including the activation of the DDR and telomere shortening, triggers a state of irreversible cell growth arrest known as cellular senescence.[2][3] This makes Pyridostatin and its analogs promising candidates for anticancer therapies that aim to halt the proliferation of cancer cells.[2]

Figure 1: Signaling pathway of Pyridostatin-induced telomere dysfunction.

Quantitative Data on Pyridostatin's Effects

The following tables summarize key quantitative data related to the activity of Pyridostatin and its analogs.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) for G-quadruplex | 490 nM | Laser Tweezers | [5] |

| ΔTm of G-quadruplex | >20°C | FRET-melting assay | |

| Table 1: Biophysical parameters of Pyridostatin binding to G-quadruplexes. |

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Adenocarcinoma | ~1-5 | [6][7] |

| HT1080 | Fibrosarcoma | ~0.2-1 | [6] |

| U2OS | Osteosarcoma | ~1-5 | [6] |

| MRC5 | Normal Lung Fibroblasts | >10 | [6] |

| Table 2: IC50 values of Pyridostatin and its analogs in various human cell lines after 72 hours of exposure. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of Pyridostatin on telomere dysfunction.

Förster Resonance Energy Transfer (FRET)-Melting Assay

This assay is used to determine the ability of a ligand to stabilize G-quadruplex structures by measuring the change in melting temperature (ΔTm).

Materials:

-

Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., 5'-FAM-(GGG TTA)3GGG-TAMRA-3').

-

Pyridostatin or other test compounds.

-

Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl).

-

Real-time PCR instrument with fluorescence detection capabilities.

Procedure:

-

Prepare a 0.2 µM solution of the fluorescently labeled oligonucleotide in the assay buffer.

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow G-quadruplex formation.

-

Prepare serial dilutions of Pyridostatin in the assay buffer.

-

In a 96-well plate, mix the annealed oligonucleotide with either buffer (control) or different concentrations of Pyridostatin.

-

Place the plate in the real-time PCR instrument.

-

Set the instrument to record fluorescence (e.g., FAM channel) over a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded, resulting in a significant change in fluorescence.

-

Calculate the ΔTm by subtracting the Tm of the control from the Tm of the sample containing Pyridostatin.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for γH2AX

This technique is used to identify the genomic locations of DNA damage by mapping the genome-wide distribution of γH2AX.

Materials:

-

Cells treated with Pyridostatin or a vehicle control.

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator.

-

Anti-γH2AX antibody.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Next-generation sequencing platform.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-γH2AX antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions with an enrichment of γH2AX, indicating sites of DNA damage.

Immunofluorescence Staining for γH2AX Foci

This method allows for the visualization and quantification of DNA damage foci within individual cells.

Materials:

-

Cells grown on coverslips and treated with Pyridostatin.

-

Paraformaldehyde (PFA) for fixation.

-

Triton X-100 for permeabilization.

-

Blocking solution (e.g., 5% BSA in PBS).

-

Primary antibody (anti-γH2AX).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Antifade mounting medium.

-

Fluorescence microscope.

Procedure:

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Figure 2: General experimental workflows for studying Pyridostatin's effects.

Conclusion and Future Directions

Pyridostatin represents a powerful tool for studying the biology of telomeric G-quadruplexes and serves as a promising lead compound for the development of novel anticancer therapeutics. Its ability to induce telomere dysfunction through G-quadruplex stabilization highlights a key vulnerability in cancer cells that rely on telomere maintenance for their immortal proliferation. Future research will likely focus on the development of Pyridostatin analogs with improved selectivity and potency, as well as on elucidating the broader genomic effects of G-quadruplex stabilization. A deeper understanding of the cellular responses to Pyridostatin-induced telomere damage will be crucial for its successful translation into clinical applications.

References

- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The G-Quadruplex Stabilizer Pyridostatin: A Technical Guide to its Inhibitory Effects on the Proto-Oncogene Src

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene Src, a non-receptor tyrosine kinase, is a critical regulator of numerous cellular processes, including proliferation, survival, and motility. Its aberrant activation is frequently implicated in cancer progression and metastasis, making it a key target for therapeutic intervention. Pyridostatin (PDS) has emerged as a potent small molecule that effectively downregulates Src expression. This technical guide provides an in-depth analysis of the mechanism of action of Pyridostatin, focusing on its interaction with G-quadruplex structures within the SRC gene. We present quantitative data on its effects on Src mRNA and protein levels, detail the functional consequences on cancer cell motility, and provide comprehensive protocols for the key experiments that form the basis of these findings.

Mechanism of Action: G-Quadruplex Stabilization

Pyridostatin's primary mechanism involves targeting and stabilizing non-canonical DNA secondary structures known as G-quadruplexes (G4s). Guanine-rich sequences with the potential to form these structures are prevalent throughout the human genome, including within the coding region of the SRC proto-oncogene.[1][2]

Pyridostatin, a highly selective G-quadruplex binding ligand, interacts with these structures, locking them into a stable conformation.[2] This stabilization is thought to create physical roadblocks for the cellular machinery responsible for transcription and replication. The presence of these stabilized G4 structures induces a DNA damage response (DDR), marked by the phosphorylation of histone H2AX (γH2AX), which subsequently leads to the transcriptional repression of the SRC gene.[2][3]

Figure 1. Pyridostatin binding and stabilization of G-quadruplexes in the Src gene.

Quantitative Effects of Pyridostatin on Src Expression and Cell Viability

Treatment of cancer cells with Pyridostatin leads to a significant and quantifiable reduction in both SRC mRNA and subsequent SRC protein levels. This effect is a direct consequence of the transcriptional repression induced by G-quadruplex stabilization. Furthermore, Pyridostatin exhibits potent anti-proliferative effects across various cancer cell lines.

Table 1: Effect of Pyridostatin on SRC Gene and Protein Expression

| Cell Line | Treatment Conditions | Effect on SRC mRNA | Effect on SRC Protein | Reference |

| MRC5-SV40 | (not specified) | >95% reduction (8h) | ~60% reduction (24h) | [2] |

Table 2: Anti-proliferative Activity (IC50) of Pyridostatin (72h treatment)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HeLa | Cervical Adenocarcinoma | 0.2 - 0.5 | [4] |

| HT1080 | Fibrosarcoma | 0.2 - 0.5 | [4] |

| U2OS | Osteosarcoma | 0.2 - 0.5 | [4] |

| MRC5 | Normal Lung Fibroblast | 5.38 | [5] |

| WI-38 | Normal Lung Fibroblast | >10 | [4] |

Functional Consequences: Inhibition of Cell Motility

Src kinase is a pivotal driver of cellular motility and invasion, processes that are central to cancer metastasis. By reducing the cellular levels of SRC protein, Pyridostatin effectively impairs these functions. This has been demonstrated in wound healing assays, where Pyridostatin treatment significantly slows the ability of cancer cells to migrate and close a "wound" in a confluent monolayer.[2]

The overall pathway from G4 stabilization to the observed cellular phenotype is illustrated below.

Figure 2. Signaling pathway from Pyridostatin to reduced cell motility.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of Pyridostatin on Src.

Western Blot for SRC Protein Quantification

This protocol details the detection and quantification of total SRC protein levels in cell lysates following Pyridostatin treatment.[6][7][8]

1. Cell Culture and Treatment:

-

Culture cells (e.g., MRC5-SV40) to 70-80% confluency.

-

Treat cells with the desired concentration of Pyridostatin (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

2. Cell Lysis and Protein Extraction:

-

Aspirate media and wash cells once with ice-cold 1X PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

5. Protein Transfer:

-

Transfer separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody for total Src (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Quantification:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an appropriate imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize SRC band intensity to the loading control.

Wound Healing (Scratch) Assay

This assay measures collective cell migration, a process highly dependent on Src activity.[9][10][11]

1. Cell Seeding:

-

Seed cells (e.g., MDA-MB-231) into a 12-well plate at a density that will form a confluent monolayer within 24 hours.

2. Creating the Wound:

-

Once cells reach >90% confluency, use a sterile 200 µL pipette tip to create a straight scratch down the center of the well.

-

Gently wash the monolayer twice with PBS to remove detached cells.

3. Treatment and Imaging:

-

Replenish each well with fresh media containing either Pyridostatin at the desired concentration or a vehicle control.

-

Immediately acquire the first images (T=0) of the scratch using a phase-contrast microscope at 4x or 10x magnification. Mark the location of the image for consistent imaging over time.

-

Incubate the plate at 37°C.

-

Acquire images of the same locations at regular intervals (e.g., 8, 16, 24 hours).

4. Data Analysis:

-

Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the cell-free gap at each time point.

-

Calculate the percentage of wound closure for each condition relative to the T=0 area.

-

Plot the percentage of wound closure over time to compare the migration rates between treated and control cells.

Chromatin Immunoprecipitation (ChIP-Seq) for γH2AX

ChIP-seq is used to identify the specific genomic loci where Pyridostatin induces DNA damage.[12][13]

Figure 3. Experimental workflow for γH2AX Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

1. Cell Treatment and Crosslinking:

-

Treat cells with Pyridostatin (e.g., 2 µM for 24 hours).

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

2. Cell Lysis and Chromatin Shearing:

-

Harvest cells and lyse them using appropriate buffers to isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS).

-

Sonicate the chromatin to an average fragment size of 200-500 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-γH2AX antibody.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

5. Reverse Crosslinking and DNA Purification:

-

Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde crosslinks.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant γH2AX enrichment compared to an input control.

-

Annotate peaks to identify genes, such as SRC, that are targeted by Pyridostatin-induced DNA damage.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the formation of G-quadruplex structures by SRC-derived oligonucleotides and to observe conformational changes upon Pyridostatin binding.[14][15]

1. Oligonucleotide Preparation:

-

Synthesize and purify an oligonucleotide corresponding to a putative G4-forming sequence within the SRC gene.

-

Dissolve the oligonucleotide in a buffer containing a stabilizing cation, typically potassium (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2).

2. G-Quadruplex Annealing:

-

Heat the oligonucleotide solution to 95°C for 5 minutes.

-

Allow the solution to cool slowly to room temperature over several hours to facilitate proper G4 folding.

3. CD Spectrum Acquisition:

-

Record a baseline CD spectrum of the buffer alone.

-

Record the CD spectrum of the folded G-quadruplex solution from approximately 320 nm to 220 nm.

-

A parallel G-quadruplex structure, common for those targeted by Pyridostatin, will typically show a positive peak around 265 nm and a negative peak around 240 nm.[2]

4. Ligand Titration:

-

To observe the interaction, add increasing molar equivalents of Pyridostatin to the folded G-quadruplex solution.

-

Record a CD spectrum after each addition.

-

Binding of Pyridostatin may induce changes in the CD signal intensity or peak positions, indicating a ligand-induced conformational change or stabilization of the G4 structure.

Conclusion

Pyridostatin represents a promising chemical probe and potential therapeutic agent that targets the proto-oncogene Src through a novel mechanism. By stabilizing G-quadruplex structures within the SRC gene, it induces a localized DNA damage response that leads to potent and specific transcriptional repression. This results in decreased SRC protein levels and a subsequent reduction in cancer cell motility. The experimental frameworks provided herein offer a robust guide for researchers to investigate and validate the effects of Pyridostatin and other G-quadruplex-targeting molecules in the context of cancer research and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. Wound healing assay | Abcam [abcam.com]

- 10. med.virginia.edu [med.virginia.edu]

- 11. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]